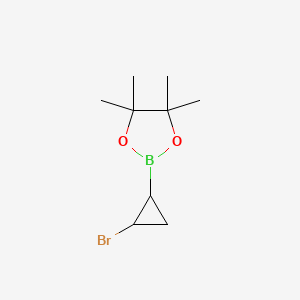

2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

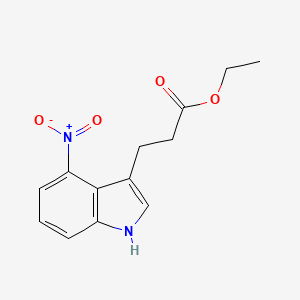

2-(2-Bromcyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan ist eine Organoborverbindung, die in der organischen Chemie Aufmerksamkeit erlangt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Bromcyclopropylgruppe aus, die an einen Dioxaborolanring gebunden ist, der zusätzlich mit vier Methylgruppen substituiert ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem wertvollen Zwischenprodukt in verschiedenen chemischen Reaktionen und Anwendungen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Bromcyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan beinhaltet typischerweise die Reaktion von 2-Bromcyclopropylboronsäure mit 2,2,3,3-Tetramethyl-1,3-dioxolan-4,5-dion. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie Kaliumcarbonat, und einem Lösungsmittel, wie Tetrahydrofuran, durchgeführt. Die Reaktionsbedingungen umfassen häufig das Rückflusskochen des Gemischs für mehrere Stunden, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion von 2-(2-Bromcyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan kontinuierliche Fließprozesse umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und optimierten Reaktionsbedingungen kann die Produktionskosten deutlich senken und die Skalierbarkeit der Synthese verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Bromcyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom in der Cyclopropylgruppe kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.

Oxidationsreaktionen: Das Boratom im Dioxaborolanring kann oxidiert werden, um Boronsäuren oder -ester zu bilden.

Reduktionsreaktionen: Die Verbindung kann Reduktionsreaktionen eingehen, um Cyclopropylderivate mit verschiedenen funktionellen Gruppen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nucleophile wie Natriumazid oder Kaliumthiolate. Die Reaktionen werden typischerweise in polaren Lösungsmitteln, wie Dimethylsulfoxid, bei erhöhten Temperaturen durchgeführt.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Natriumperborat werden unter milden Bedingungen verwendet, um das Boratom zu oxidieren.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden in aprotischen Lösungsmitteln, wie Diethylether, bei niedrigen Temperaturen eingesetzt.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen 2-(2-Aminocyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan und 2-(2-Thiocyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan.

Oxidationsreaktionen: Produkte umfassen 2-(2-Bromcyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-oxid.

Reduktionsreaktionen: Produkte umfassen 2-(2-Cyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromcyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in Kreuzkupplungsreaktionen verwendet.

Biologie: Die Verbindung wird bei der Entwicklung von borhaltigen Medikamenten und als Sonde zur Untersuchung von Enzymmechanismen eingesetzt.

Industrie: Die Verbindung wird bei der Herstellung von fortschrittlichen Materialien wie bor-dotierten Polymeren und Keramiken verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(2-Bromcyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Bromcyclopropylgruppe kann nucleophile Substitutionsreaktionen eingehen, die zur Bildung neuer chemischer Bindungen führen. Das Boratom im Dioxaborolanring kann an Koordinationschemie teilnehmen und stabile Komplexe mit anderen Molekülen bilden. Diese Wechselwirkungen ermöglichen es der Verbindung, ihre Wirkungen in verschiedenen chemischen und biologischen Systemen auszuüben.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(2-Chlorcyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan

- 2-(2-Iodcyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan

- 2-(2-Fluorcyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan

Einzigartigkeit

2-(2-Bromcyclopropyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan ist aufgrund des Vorhandenseins der Bromcyclopropylgruppe einzigartig, die im Vergleich zu ihren halogenierten Analoga eine besondere Reaktivität und Stabilität verleiht. Das Bromatom bietet ein Gleichgewicht zwischen Reaktivität und Selektivität, was die Verbindung vielseitig in verschiedenen chemischen Umwandlungen macht. Außerdem verstärkt die Tetramethylsubstitution am Dioxaborolanring die Stabilität und Löslichkeit der Verbindung, was zu ihrer Einzigartigkeit beiträgt.

Eigenschaften

Molekularformel |

C9H16BBrO2 |

|---|---|

Molekulargewicht |

246.94 g/mol |

IUPAC-Name |

2-(2-bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C9H16BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5H2,1-4H3 |

InChI-Schlüssel |

UWWHKMYYXWCSSB-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)

![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)

![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)

![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)

![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)

![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)

![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)

![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)

![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)

![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)